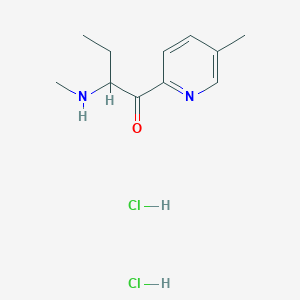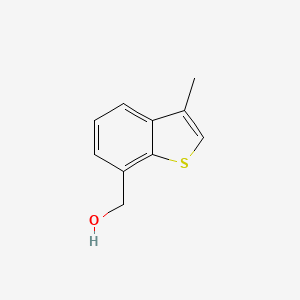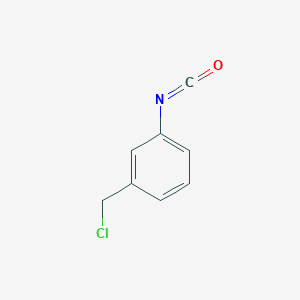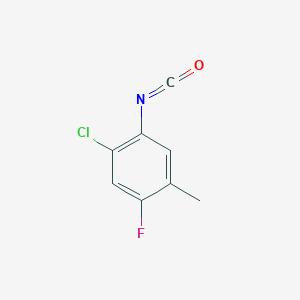
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a butanone moiety linked to a methylamino group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyridine and 2-butanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 5-methylpyridine and 2-butanone under controlled conditions.
Methylation: The intermediate is then subjected to methylation using a suitable methylating agent, such as methyl iodide, to introduce the methylamino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, or gene expression, resulting in changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)-1-(4-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(3-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(6-methylpyridin-2-yl)butan-1-one dihydrochloride
Uniqueness
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride stands out due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C11H18Cl2N2O |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(5-methylpyridin-2-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-4-9(12-3)11(14)10-6-5-8(2)7-13-10;;/h5-7,9,12H,4H2,1-3H3;2*1H |
Clave InChI |
ZBVWWQMHWAEMGA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=NC=C(C=C1)C)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)



![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)

![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)


![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)

